7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Description
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 205748-05-6) is a heterocyclic compound with the molecular formula C₇H₅ClN₂O₂ and a molecular weight of 184.58 g/mol . It belongs to the pyrido-oxazinone family, characterized by a fused pyridine-oxazine ring system.
Properties
IUPAC Name |
7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOTALDDUVRMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641038 | |
| Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205748-05-6 | |
| Record name | 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Summary Table of Preparation Methods
Detailed Research Findings
- The halogenation step using NBS or bromine in DMF is critical for introducing the halogen atom at the 7-position of the pyrido-oxazinone ring. The choice of halogenating agent and reaction conditions affects yield and purity.
- The cyclization of 2-aminopyridine-3-ol with chloroacetyl chloride is a well-established method to form the oxazinone ring system, providing a clean and efficient route to the core structure.
- The presence of water during workup and subsequent filtration steps is essential to isolate the halogenated product as a solid, facilitating purification.
- Analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis are routinely used to confirm the structure and purity of the synthesized compounds.
- The use of combustion-derived bismuth oxide as a catalyst for N-substitution reactions represents a green chemistry approach, enhancing the sustainability of the synthetic process.
- Reaction monitoring by thin-layer chromatography (TLC) ensures completion and helps optimize reaction times.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially yielding various oxidized derivatives with altered chemical properties.
Reduction: Reduction of 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one can lead to different reduced forms, which may exhibit distinct reactivity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium ethoxide or potassium tert-butoxide in polar solvents. Major Products: Reactions typically yield oxidized, reduced, or substituted products, which can be further purified and characterized for specific applications.
Scientific Research Applications
Medicinal Chemistry
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel drugs with enhanced therapeutic properties.
Case Study: Synthesis of Quinazolinbenzoxazine Derivatives
Research has demonstrated that this compound can be utilized in the synthesis of quinazolinbenzoxazine derivatives, which exhibit potential anti-cancer and anti-inflammatory activities. The synthetic pathway involves the reaction of this compound with various amines and aldehydes to yield target compounds with improved biological activity .
Agrochemical Applications
The compound is also recognized for its role in agrochemicals, particularly as an intermediate in the synthesis of pesticides and herbicides. Its chlorinated structure contributes to the biological activity required for effective pest control.
Example: Synthesis of Pesticides
This compound has been reported as an important building block for the synthesis of several pesticide formulations. These formulations leverage the compound's ability to disrupt pest metabolism or inhibit growth .
Organic Synthesis
Beyond its applications in pharmaceuticals and agrochemicals, this compound is a valuable reagent in organic synthesis. It can facilitate various chemical reactions due to its electrophilic nature.
Applications in Synthesis
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing cellular processes. Detailed studies are ongoing to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with its derivatives and structurally related compounds, focusing on substituent effects, pharmacological activity, and synthetic routes.
Substituent Variations on the Pyrido-Oxazinone Core
Table 1: Key Structural Analogs and Their Properties
Key Findings from Comparative Studies
Anticancer Activity
- Chloro vs. Bromo Substitution : The 7-chloro derivative demonstrates higher specificity for NF-κB inhibition compared to its 7-bromo analog, likely due to the smaller atomic radius and electronegativity of chlorine, which enhances binding to the p65 subunit .
- Nitrobenzyl Substituent (NPO) : The addition of a 4-nitrobenzyl group at position 4 (NPO) significantly enhances antiproliferative activity, reducing IC₅₀ values by 50% compared to the parent 7-chloro compound. This modification improves hydrophobic interactions with the NF-κB DNA-binding domain .
- Dimethyl Substituent : The 2,2-dimethyl variant shows divergent activity, targeting BRD4 instead of NF-κB. This highlights the role of substituent positioning in modulating target specificity .
Structural-Activity Relationships (SAR)
Biological Activity
7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS No. 205748-05-6) is a heterocyclic compound with diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : 184.58 g/mol
- Synonyms : 7-chloro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity :
- Antimicrobial Properties :
- Enzyme Inhibition :
Antitumor Activity
A notable study investigated the effect of this compound on different cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
- A549: 10 µM
These findings suggest that the compound has potential as a lead for developing new anticancer agents.
Antimicrobial Activity
In another study focusing on antimicrobial properties:
- Pathogens Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
These results indicate that while the compound exhibits some antimicrobial activity, further optimization may be necessary to enhance efficacy .
Research Findings Summary Table
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | IC50 = 12 µM | |
| Antitumor | HeLa | IC50 = 15 µM | |
| Antitumor | A549 | IC50 = 10 µM | |
| Antimicrobial | S. aureus | MIC = 32 µg/mL | |
| Antimicrobial | E. coli | MIC = 64 µg/mL |
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets and pathways:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.
- Enzyme Interaction : It can inhibit enzymes critical for cell survival and proliferation.
Q & A
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Halogenation | Cl₂, DCM, 0°C | 85 | 95 | |
| Cyclization | Ethanol, 100°C, 12h | 72 | 98 | |
| Purification | Column chromatography (SiO₂) | – | 99.5 |
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
Structural elucidation relies on:
- X-ray crystallography : Resolves bond lengths/angles (e.g., C-Cl bond: ~1.73 Å) and confirms stereochemistry .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 198.5 (calculated for C₇H₅ClN₂O₂) .
Advanced: How can computational modeling complement experimental data in elucidating the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations predict:
- HOMO-LUMO gaps : ~4.2 eV, indicating moderate reactivity .
- Electrostatic potential maps : Highlight electrophilic regions (e.g., chlorine atom) for substitution reactions .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide drug design .
Note : Validate computational results with experimental UV-Vis spectra (λmax ~280 nm) .
Advanced: How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
Answer:
Contradictions often arise from:
- Structural variations : Compare analogs like 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 122450-96-8) to assess halogen effects on bioactivity .
- Assay conditions : Standardize protocols (e.g., IC₅₀ measurements at pH 7.4) .
- Data normalization : Use internal controls (e.g., % inhibition relative to reference inhibitors) .
Q. Table 2: Bioactivity Comparison of Halogenated Analogs
| Compound | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 7-Chloro | Enzyme A | 12.3 | Fluorescence | |
| 7-Bromo | Enzyme A | 8.7 | Colorimetric |
Methodological: What strategies are recommended for purifying this compound to achieve high purity?
Answer:
Q. Key metrics :
- Purity ≥98% (validated by HPLC with UV detection at 254 nm) .
- Residual solvent limits: <0.1% (ICH guidelines) .
Advanced: What experimental approaches are critical for analyzing degradation pathways under varying pH conditions?
Answer:
- Forced degradation studies :
- Acidic (0.1M HCl, 40°C): Hydrolysis of the oxazine ring .
- Basic (0.1M NaOH, 40°C): Cleavage of the C-Cl bond .
- Analytical tools :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
